molecular formula C₂₂H₂₂N₂O₆ B1146304 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan CAS No. 159308-03-9

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan

Número de catálogo: B1146304
Número CAS: 159308-03-9
Peso molecular: 410.42
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

    Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzenepropanoic acid structure.

    Functionalization: The core structure is then functionalized with methoxy and phenoxy groups through various chemical reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:
Ambrisentan selectively antagonizes the endothelin type A receptor, which mediates vasoconstriction. By blocking this receptor, ambrisentan promotes vasodilation, thereby reducing pulmonary arterial pressure and improving blood flow .

Indications:

  • Primary Pulmonary Arterial Hypertension (IPAH): Approved for patients with WHO functional class II and III symptoms.
  • Connective Tissue Disease-associated PAH: Effective in patients suffering from PAH related to connective tissue diseases .

Case Studies and Clinical Trials

  • ARIES Trials (ARIES-1 and ARIES-2):
    • Objective: Evaluate the efficacy of ambrisentan in improving exercise capacity.
    • Design: Double-blind, placebo-controlled trials involving 394 treatment-naïve PAH patients.
    • Results:
      • Significant improvement in the 6-minute walk distance (6MWD) was observed: +31 m (ARIES-1) and +59 m (ARIES-2) compared to baseline.
      • Secondary endpoints showed improved Borg dyspnea scores and reduced plasma brain natriuretic peptide levels .
  • Long-term Extension Study (ARIES-E):
    • Objective: Assess the long-term safety and efficacy of ambrisentan.
    • Results: After two years, patients showed sustained improvements in 6MWD (+28 m) with a low risk of clinical worsening (72% at two years) and minimal adverse events related to liver function .
  • Transition Studies:
    • A prospective study evaluated the transition from ambrisentan to macitentan, showing that patients maintained or improved their exercise capacity post-transition .

Data Table: Summary of Clinical Trial Results

Trial NameDurationPatient PopulationPrimary Endpoint6MWD ImprovementSafety Profile
ARIES-112 weeks202 PAH patientsChange in 6MWD+31 mLow adverse events
ARIES-212 weeks192 PAH patientsChange in 6MWD+59 mLow adverse events
ARIES-E2 years383 PAH patientsSustained efficacy+28 mMinimal liver issues

Additional Applications

Ambrisentan has also been investigated for potential applications beyond PAH:

  • Reperfusion Injury Prevention: Studies suggest that it may help prevent reperfusion injury following organ transplantation due to its vasodilatory effects .
  • Restenosis Prevention: Its use has been explored in preventing restenosis after coronary artery interventions .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

    Ambrisentan: A related compound used in the treatment of pulmonary arterial hypertension.

    Bosentan: Another endothelin receptor antagonist with similar therapeutic applications.

    Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile.

Uniqueness

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups enhance its solubility and reactivity, making it a valuable tool in research and industrial applications.

Actividad Biológica

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is a synthetic compound known for its biological activity as an endothelin receptor antagonist. This compound is structurally related to ambrisentan, which is primarily used in the treatment of pulmonary arterial hypertension (PAH). The unique combination of functional groups in this compound contributes to its distinct pharmacological properties and potential therapeutic applications.

The primary mechanism of action involves the inhibition of endothelin receptors, specifically ETA and ETB. By blocking these receptors, the compound reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary vascular resistance. This mechanism is crucial in managing conditions characterized by elevated pulmonary artery pressure.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other endothelin receptor antagonists:

Compound NameMechanism of ActionPrimary UseEfficacy (6MWD Change)Safety Profile
AmbrisentanETA selective antagonistPAH treatment28.3 m (vs placebo)Low risk of aminotransferase abnormalities
BosentanNon-selective antagonistPAH treatment31 m (vs placebo)Higher risk of liver toxicity
This compoundETA/ETB antagonistInvestigationalNot yet establishedNot fully characterized

Case Studies

  • Pulmonary Arterial Hypertension : A multicenter study assessing ambrisentan's efficacy demonstrated significant improvements in exercise capacity and quality of life metrics among treated patients . These findings provide a foundation for investigating this compound's potential benefits.
  • Chronic Thromboembolic Pulmonary Hypertension : Another study highlighted trends favoring ambrisentan over placebo in patients with chronic thromboembolic pulmonary hypertension, although enrollment challenges limited definitive conclusions .

Propiedades

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIQFLAUJKHOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.3 g of methyl 3-phenoxy-3-phenyl-2-(4,6-dimethoxy-2-pyrimidinyl)oxybutyrate (Example 6 change to 42) are dissolved in 20 ml of MeOH and 40 ml of THF, and 3.7 g of 10% NaOH solution are added. The mixture is stirred at 60° C. for 6 hours and at room temperature for 12 hours, the solvent is removed by distillation under reduced pressure, and the residue is taken up in 100 ml of water. Unreacted ester is extracted with ethyl acetate. The aqueous phase is then adjusted to pH 1-2 with dilute hydrochloric acid and extracted with ethyl acetate. Drying over magnesium sulfate and removal of the solvent by distillation result in 1.0 g of a white powder.
Name
methyl 3-phenoxy-3-phenyl-2-(4,6-dimethoxy-2-pyrimidinyl)oxybutyrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
79.7%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.